Bis-Tos-(2-hydroxyethyl disulfide)

説明

Structure

3D Structure

特性

IUPAC Name |

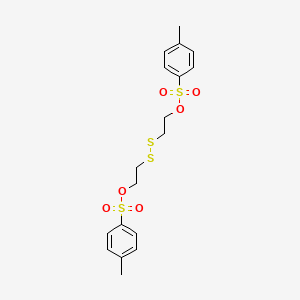

2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O6S4/c1-15-3-7-17(8-4-15)27(19,20)23-11-13-25-26-14-12-24-28(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGVCMPJFAYXLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCOS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O6S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of Bis-Tos-(2-hydroxyethyl disulfide)?

An In-depth Technical Guide to the Chemical Properties of Bis-Tos-(2-hydroxyethyl disulfide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Tos-(2-hydroxyethyl disulfide), also known by its IUPAC name 2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonate, is a bifunctional chemical compound of significant interest in the fields of medicinal chemistry and drug development.[1] Its structure incorporates two key reactive moieties: a central disulfide bond that is susceptible to reductive cleavage and two terminal tosylate groups that are excellent leaving groups for nucleophilic substitution reactions.[2] This dual functionality makes it a valuable tool as a cleavable cross-linking agent, particularly in the design and synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutic systems.[2] The ability to link molecules and then release them under specific physiological conditions (i.e., the reducing environment within a cell) is a cornerstone of modern drug delivery strategies.

Chemical and Physical Properties

The following tables summarize the computed and experimental properties for Bis-Tos-(2-hydroxyethyl disulfide) and its immediate precursor, bis(2-hydroxyethyl) disulfide. It is important to note that while extensive experimental data is available for the precursor, much of the data for the final tosylated product is computationally derived or provided by commercial suppliers without extensive peer-reviewed documentation.

Table 1: Properties of Bis-Tos-(2-hydroxyethyl disulfide)

| Property | Value | Source |

| CAS Number | 69981-39-1 | [2] |

| Molecular Formula | C₁₈H₂₂O₆S₄ | [1] |

| Molecular Weight | 462.6 g/mol | [1] |

| IUPAC Name | 2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonate | [1] |

| Appearance | Yellow solid | Vendor Data |

| Purity | >98.0% | [2] |

| Storage Temperature | -20 °C | [2] |

| Computed XLogP3 | 3.6 | [1] |

Table 2: Experimental Properties of Precursor, Bis(2-hydroxyethyl) disulfide

| Property | Value | Source |

| CAS Number | 1892-29-1 | [3] |

| Molecular Formula | C₄H₁₀O₂S₂ | [3] |

| Molecular Weight | 154.3 g/mol | [3] |

| Appearance | Colorless viscous liquid | [3] |

| Melting Point | 25-27 °C | [3] |

| Boiling Point | 158-163 °C @ 3.5 mmHg | [3] |

| Solubility | Soluble in water, ethanol, acetone, ether | Vendor Data |

Reactivity and Chemical Behavior

The chemical utility of Bis-Tos-(2-hydroxyethyl disulfide) is defined by its two primary reactive sites:

-

Disulfide Bond Cleavage : The disulfide (-S-S-) linkage is stable under normal conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or endogenous biological thiols like glutathione.[2][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic thiol attacks one of the sulfur atoms of the disulfide bond.[5] This property is widely exploited in drug delivery systems to release a payload in the reducing environment of the cell cytoplasm.

-

Nucleophilic Substitution of Tosylate : The tosylate group (-OTs) is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This allows the terminal ends of the molecule to readily react with a wide range of nucleophiles (e.g., amines, thiols, azides) to form stable covalent bonds.[2] This reaction is fundamental to its role as a cross-linking agent, enabling the conjugation of two different molecules.

The combination of these two features allows for a "link-and-release" strategy in chemical biology and drug development.

References

- 1. Bis-Tos-(2-hydroxyethyl disulfide) | C18H22O6S4 | CID 12452547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis-Tos-(2-hydroxyethyl disulfide), 69981-39-1 | BroadPharm [broadpharm.com]

- 3. Hydroxyethyl disulfide | C4H10O2S2 | CID 15906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Bis-Tos-(2-hydroxyethyl disulfide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Tos-(2-hydroxyethyl disulfide), also known as di(2-tosyloxyethyl) disulfide, is a crucial bifunctional crosslinking reagent. Its structure incorporates a cleavable disulfide bond and two terminal tosyl groups, which are excellent leaving groups for nucleophilic substitution reactions. This unique combination of features makes it a valuable tool in the field of bioconjugation and, notably, in the development of Antibody-Drug Conjugates (ADCs). In ADC technology, this linker enables the covalent attachment of a cytotoxic drug to an antibody. The disulfide bond remains stable in the bloodstream but is readily cleaved by reducing agents such as glutathione, which is found in higher concentrations inside cells, leading to the targeted release of the drug at the desired site of action. This guide provides a comprehensive overview of the synthesis and purification of Bis-Tos-(2-hydroxyethyl disulfide), including detailed experimental protocols and characterization data.

Synthesis of Bis-Tos-(2-hydroxyethyl disulfide)

The synthesis of Bis-Tos-(2-hydroxyethyl disulfide) is a two-step process. The first step involves the synthesis of the precursor, 2-hydroxyethyl disulfide, from 2-mercaptoethanol (B42355). The second step is the tosylation of the diol to yield the final product.

Step 1: Synthesis of 2-Hydroxyethyl Disulfide

The synthesis of 2-hydroxyethyl disulfide from 2-mercaptoethanol is an oxidative coupling reaction.

Reaction Scheme:

An In-Depth Technical Guide to the Mechanism and Application of Bis-Tos-(2-hydroxyethyl disulfide) in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Bis-Tos-(2-hydroxyethyl disulfide), a bifunctional linker used in bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs). The guide covers its mechanism of action, experimental protocols based on analogous systems, and its role in creating redox-sensitive bioconjugates.

Introduction to Bis-Tos-(2-hydroxyethyl disulfide)

Bis-Tos-(2-hydroxyethyl disulfide) is a versatile crosslinking reagent featuring two key functional components: a central disulfide bond and two terminal tosylate groups. This architecture makes it a valuable tool for bioconjugation, especially for applications requiring a cleavable linker.

-

Disulfide Core: The disulfide bond serves as a cleavable element. It is stable under physiological conditions in the bloodstream but can be readily reduced by intracellular reducing agents like glutathione, which is found in high concentrations within cells. This redox-sensitivity allows for the targeted release of conjugated payloads inside the cell.[1][2]

-

Tosylate Reactive Groups: The tosyl (p-toluenesulfonyl) groups are excellent leaving groups.[3][4] This property facilitates efficient nucleophilic substitution reactions, particularly with thiol groups, such as those from cysteine residues in proteins.[5]

Core Mechanism of Action in Bioconjugation

The primary application of Bis-Tos-(2-hydroxyethyl disulfide) in bioconjugation is for the "re-bridging" of disulfide bonds in proteins, most notably antibodies. This process involves two main stages: the reduction of a native disulfide bond and the subsequent alkylation of the resulting free thiols by the linker.

Stage 1: Reduction of Native Disulfide Bonds

The process begins with the selective reduction of accessible disulfide bonds within the target protein, such as the interchain disulfides of an antibody. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). This step exposes two free cysteine thiol groups that are spatially close to each other.

Stage 2: Bis-Alkylation via Nucleophilic Substitution

Once the thiol groups are exposed, Bis-Tos-(2-hydroxyethyl disulfide) is introduced. The mechanism proceeds via a double SN2 (bimolecular nucleophilic substitution) reaction:

-

First Alkylation: A deprotonated thiol group (thiolate anion, -S⁻) from one of the cysteine residues acts as a nucleophile. It attacks one of the electrophilic carbon atoms adjacent to a tosylate group.

-

Tosylate Displacement: The highly stable tosylate anion is displaced as a leaving group, forming a stable thioether bond between the cysteine residue and the linker.

-

Second Alkylation: The second cysteine thiol, being in close proximity due to its origin from the same disulfide bond, then attacks the other electrophilic center on the linker.

-

Bridge Formation: The second tosylate group is displaced, resulting in the formation of a second thioether bond. This completes the re-bridging of the original disulfide bond with the Bis-Tos-(2-hydroxyethyl disulfide) linker.

The overall reaction results in a stable, three-carbon bridge between the two sulfur atoms, effectively re-linking the protein chains while incorporating the cleavable disulfide moiety of the linker.

Figure 1: Overall workflow of disulfide re-bridging.

Experimental Protocols

While specific, optimized protocols for Bis-Tos-(2-hydroxyethyl disulfide) are not widely published, the following methodology is based on established procedures for analogous bis-alkylating agents (e.g., bis-sulfones) used in antibody disulfide re-bridging.[6][7] Researchers should optimize these conditions for their specific protein and application.

Materials and Reagents

-

Antibody/Protein: e.g., Trastuzumab (Herceptin®) at a concentration of 1-10 mg/mL.

-

Reduction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.4.

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride, 10 mM stock in water.

-

Bis-Tos-(2-hydroxyethyl disulfide) Linker: 10 mM stock solution in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Quenching Reagent: N-acetylcysteine, 100 mM stock in water.

-

Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes for buffer exchange and removal of excess reagents.

Step-by-Step Conjugation Protocol

-

Protein Preparation: Prepare the antibody in the reduction buffer at the desired concentration.

-

Reduction of Disulfides: Add TCEP to the antibody solution to a final concentration of 1-2 mM. Incubate at 37°C for 1-2 hours.

-

Removal of Reducing Agent (Optional but Recommended): Remove excess TCEP using a desalting column or buffer exchange into the conjugation buffer (e.g., PBS with EDTA, pH 7.4). This prevents TCEP from reacting with the linker.

-

Conjugation Reaction: Add the Bis-Tos-(2-hydroxyethyl disulfide) linker solution to the reduced antibody. A 10 to 20-fold molar excess of the linker over the antibody is a common starting point.

-

Incubation: Allow the reaction to proceed at room temperature (or 4°C to minimize potential degradation) for 12-24 hours with gentle mixing.

-

Quenching: Add an excess of N-acetylcysteine to quench any unreacted linker. Incubate for 30 minutes.

-

Purification: Remove excess linker and quenching reagent by size-exclusion chromatography, dialysis, or tangential flow filtration. The purified conjugate is then buffer-exchanged into a suitable storage buffer (e.g., PBS, pH 7.2).

Figure 2: General experimental workflow for bioconjugation.

Quantitative Data and Characterization

Due to the lack of specific published data for Bis-Tos-(2-hydroxyethyl disulfide), the following table presents expected parameters and characterization methods based on analogous disulfide re-bridging technologies.

| Parameter | Typical Range / Method | Purpose |

| Drug-to-Antibody Ratio (DAR) | 2, 4, 6, or 8 (for IgG1) | Measures the average number of linker-payload molecules per antibody. Determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS). |

| Conjugation Yield | 60-80% | Represents the percentage of the initial antibody that is successfully conjugated. Determined by chromatographic analysis. |

| Purity | >95% | Assesses the homogeneity of the final conjugate. Determined by Size-Exclusion Chromatography (SEC) to detect aggregates. |

| Stability in Serum | >90% stable over 5-7 days | Measures the stability of the conjugate in biological fluids. Assessed by incubating in serum followed by ELISA or HIC analysis. |

| Antigen Binding Affinity | KD within 2-fold of native Ab | Ensures that the conjugation process does not significantly impair the antibody's ability to bind to its target. Measured by ELISA or Surface Plasmon Resonance (SPR). |

Advantages and Considerations

Advantages:

-

Site-Specific Conjugation: By targeting native disulfide bonds, this method offers a predictable and controlled site of conjugation without the need for protein engineering.

-

Homogeneous Products: Disulfide re-bridging leads to more homogeneous ADC populations with a defined drug-to-antibody ratio (DAR) compared to stochastic methods like lysine (B10760008) conjugation.[6]

-

Enhanced Stability: Re-bridging the disulfide bond can restore the structural integrity of the protein, potentially leading to greater stability compared to methods that leave free thiols.[7]

-

Cleavable Linker: The incorporated disulfide bond allows for targeted payload release in the reducing environment of the cell.[1]

Considerations:

-

Reduction Conditions: The reduction step must be carefully controlled to avoid the reduction of structurally critical disulfide bonds, which could lead to protein denaturation.

-

Linker Stability: While the tosylate groups are reactive, they can also be susceptible to hydrolysis in aqueous buffers over extended periods. Freshly prepared linker solutions are recommended.

-

Disulfide Scrambling: Incomplete or slow re-bridging can potentially lead to disulfide bond scrambling, where the free thiols form new, incorrect disulfide bonds.[7] Performing the reaction efficiently and at an appropriate pH is crucial.

Conclusion

Bis-Tos-(2-hydroxyethyl disulfide) is a promising bifunctional linker for the site-specific modification of proteins. Its mechanism, based on the reliable chemistry of tosylate displacement by thiols, allows for the re-bridging of native disulfide bonds. This approach yields homogeneous and stable bioconjugates with a built-in, redox-sensitive cleavage site. While detailed quantitative data for this specific linker is not extensively available in the public domain, the well-understood principles of its reactive groups and the established protocols for analogous reagents provide a strong foundation for its successful application in the development of next-generation antibody-drug conjugates and other targeted therapeutics.

References

- 1. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 2. njbio.com [njbio.com]

- 3. Ch8 : Tosylates [chem.ucalgary.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Precision Modification of Native Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Bis-Tos-(2-hydroxyethyl disulfide): A Technical Guide

Introduction

Bis-Tos-(2-hydroxyethyl disulfide), with the CAS Number 69981-39-1, is a chemical compound featuring a cleavable disulfide bond and two tosylate (tosyl) groups.[1][2] Its IUPAC name is 2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonate.[3] The presence of the disulfide linkage allows for cleavage under reducing conditions, a property highly utilized in drug delivery systems.[1] The tosyl groups are excellent leaving groups, making the molecule amenable to nucleophilic substitution reactions.[1] These characteristics make Bis-Tos-(2-hydroxyethyl disulfide) a valuable bifunctional crosslinking agent, particularly in the development of Antibody-Drug Conjugates (ADCs) where it serves as a cleavable linker between an antibody and a cytotoxic payload.[4][5] This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Properties

| Property | Value | Reference |

| CAS Number | 69981-39-1 | [1] |

| Molecular Formula | C18H22O6S4 | [1][3] |

| Molecular Weight | 462.6 g/mol | [1][3] |

| Appearance | Yellow solid | [6] |

| Purity | Typically >98.0% | [1][6] |

| Storage | -20 °C, dry environment | [1][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of Bis-Tos-(2-hydroxyethyl disulfide) by providing information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons of the tosyl groups and the aliphatic protons of the ethyl chains.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 | Doublet | 4H | Aromatic protons (ortho to SO₂) |

| ~ 7.4 | Doublet | 4H | Aromatic protons (meta to SO₂) |

| ~ 4.3 | Triplet | 4H | -CH₂-O- (Methylene adjacent to oxygen) |

| ~ 3.1 | Triplet | 4H | -S-S-CH₂- (Methylene adjacent to disulfide) |

| ~ 2.4 | Singlet | 6H | -CH₃ (Methyl protons of tosyl groups) |

| (Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts are approximate and may vary based on solvent and instrument.) |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Aromatic C (para to CH₃) |

| ~ 132 | Aromatic C (ipso, attached to SO₂) |

| ~ 130 | Aromatic CH (meta to SO₂) |

| ~ 128 | Aromatic CH (ortho to SO₂) |

| ~ 68 | -CH₂-O- |

| ~ 38 | -S-S-CH₂- |

| ~ 21 | -CH₃ |

| (Note: Chemical shifts are approximate and based on typical values for these functional groups.) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Bis-Tos-(2-hydroxyethyl disulfide) in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are performed, and the chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |

| 3050-3000 | Medium | C-H stretch | Aromatic C-H |

| 2950-2850 | Medium | C-H stretch | Aliphatic C-H |

| 1600-1585, 1500-1400 | Medium-Strong | C=C stretch | Aromatic ring |

| 1370-1350 | Strong | S=O asymmetric stretch | Sulfonate ester (Tosylate) |

| 1190-1170 | Strong | S=O symmetric stretch | Sulfonate ester (Tosylate) |

| 1100-1000 | Strong | C-O stretch | Ether-like linkage |

| 820-810 | Strong | S-O-C stretch | Sulfonate ester (Tosylate) |

| 550-450 | Weak | S-S stretch | Disulfide |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid Bis-Tos-(2-hydroxyethyl disulfide) sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure using the anvil to ensure good contact. This is often the most straightforward method for solid samples.[7]

-

KBr Pellet: Alternatively, mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[8]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[7]

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.[7]

-

Place the sample in the spectrometer and collect the sample spectrum. Typically, spectra are recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Expected Mass Spectrometry Data

For Bis-Tos-(2-hydroxyethyl disulfide) (C₁₈H₂₂O₆S₄), the expected monoisotopic mass is approximately 462.03 Da.[3]

| m/z Value (Da) | Ion | Description |

| ~ 463.03 | [M+H]⁺ | Protonated molecular ion (in positive ion mode) |

| ~ 485.01 | [M+Na]⁺ | Sodium adduct of the molecular ion |

| ~ 462.03 | [M]⁺˙ | Molecular ion (in techniques like EI) |

Fragmentation: The disulfide bond is susceptible to cleavage under various ionization conditions.[9][10] Key fragmentation pathways could involve the scission of the S-S bond or the C-S bonds, leading to fragments corresponding to the tosylated ethylthiol moiety and other substructures.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode analysis.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Quadrupole Time-of-Flight (Q-TOF) instrument, coupled with an appropriate ionization source.

-

Ionization Method:

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules and is commonly used to observe the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique often used for solid samples.

-

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan spectrum to determine the m/z of the molecular ion and confirm the compound's molecular weight.

-

Tandem MS (MS/MS): To study fragmentation, isolate the precursor ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) or other fragmentation methods.[11] This provides structural information and confirms the connectivity of the molecule.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant adducts or fragments. Compare the observed m/z values with the theoretically calculated values for the expected ions.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like Bis-Tos-(2-hydroxyethyl disulfide).

References

- 1. Bis-Tos-(2-hydroxyethyl disulfide), 69981-39-1 | BroadPharm [broadpharm.com]

- 2. Bis-Tos-(2-hydroxyethyl disulfide) | CAS: 69981-39-1 | AxisPharm [axispharm.com]

- 3. Bis-Tos-(2-hydroxyethyl disulfide) | C18H22O6S4 | CID 12452547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Bis-Tos-(2-hydroxyethyl disulfide), CasNo.69981-39-1 BOC Sciences United States [bocscichem.lookchem.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

Technical Guide: Bis-Tos-(2-hydroxyethyl disulfide) for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Tos-(2-hydroxyethyl disulfide) is a specialized chemical reagent primarily utilized as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a transformative class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small-molecule drugs. The linker component is critical to the efficacy and safety of an ADC, and Bis-Tos-(2-hydroxyethyl disulfide) offers a chemically labile disulfide bond that can be selectively cleaved within the target cell, ensuring precise drug release.

This guide provides an in-depth overview of the properties, synthesis, and application of Bis-Tos-(2-hydroxyethyl disulfide) in the context of ADC development.

Core Compound Data

Here are the fundamental chemical properties of Bis-Tos-(2-hydroxyethyl disulfide).

| Property | Value | Source |

| CAS Number | 69981-39-1 | Multiple Sources |

| Molecular Formula | C₁₈H₂₂O₆S₄ | Multiple Sources |

| Molecular Weight | 462.6 g/mol | Multiple Sources |

| IUPAC Name | 2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonate | PubChem |

| Appearance | Yellow solid | BOC Sciences |

| Purity | >98.0% | BOC Sciences |

| Storage Conditions | -20 °C, keep in dry and avoid light | MedchemExpress, BroadPharm |

Application in Antibody-Drug Conjugates

Bis-Tos-(2-hydroxyethyl disulfide) serves as a crucial component in the construction of ADCs. Its design incorporates two key features:

-

Tosyl Groups: The tosylate moieties are excellent leaving groups, facilitating nucleophilic substitution reactions. This allows for the covalent attachment of a cytotoxic payload to the linker.

-

Disulfide Bond: The disulfide (-S-S-) bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the intracellular space, where the concentration of glutathione (B108866) (GSH) is significantly higher. This differential stability is the cornerstone of its utility as a cleavable linker, ensuring that the cytotoxic drug is released predominantly within the target cancer cells, thereby minimizing off-target toxicity.

Signaling Pathway and Mechanism of Action

The targeted delivery and intracellular release of a cytotoxic drug using a disulfide linker like Bis-Tos-(2-hydroxyethyl disulfide) follows a specific pathway.

Caption: Mechanism of action for an ADC utilizing a disulfide linker.

Experimental Protocols

Representative Synthesis of Bis-Tos-(2-hydroxyethyl disulfide)

While a specific, detailed protocol from a peer-reviewed publication was not identified in the search, the synthesis can be achieved through the tosylation of 2-hydroxyethyl disulfide. The following is a representative procedure based on standard organic chemistry principles.

Materials:

-

2-Hydroxyethyl disulfide

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (B92270) or another suitable base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Magnetic stirrer and stirring bar

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 2-hydroxyethyl disulfide in an excess of pyridine or in DCM with a stoichiometric amount of a non-nucleophilic base like triethylamine.

-

Cool the reaction mixture in an ice bath to 0 °C.

-

Slowly add a slight excess (e.g., 2.2 equivalents) of p-toluenesulfonyl chloride to the stirred solution.

-

Allow the reaction to stir at 0 °C for one hour and then let it warm to room temperature, stirring overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent like DCM.

-

Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure Bis-Tos-(2-hydroxyethyl disulfide).

General Protocol for Antibody-Drug Conjugation

The following protocol outlines the general steps for conjugating a cytotoxic payload to a monoclonal antibody (mAb) using a disulfide linker. This process typically involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Linker-payload construct (e.g., a cytotoxic drug attached to Bis-Tos-(2-hydroxyethyl disulfide) that has been further modified with a thiol-reactive group like a maleimide)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)

Procedure:

-

Antibody Reduction:

-

Prepare the mAb solution at a concentration of 1-10 mg/mL in a suitable buffer.

-

Add a controlled molar excess of the reducing agent (e.g., TCEP) to the mAb solution. The amount of reducing agent will influence the number of disulfide bonds reduced and thus the final drug-to-antibody ratio (DAR).

-

Incubate the mixture for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 37 °C) to partially reduce the interchain disulfide bonds.

-

-

Conjugation:

-

Add a molar excess of the linker-payload construct to the reduced antibody solution.

-

Incubate the reaction mixture for a set time (e.g., 1-2 hours) at a controlled temperature (e.g., 4 °C or room temperature) to allow for the conjugation reaction between the free thiols on the antibody and the reactive group on the linker.

-

-

Quenching:

-

Stop the conjugation reaction by adding a quenching reagent, such as N-acetylcysteine, to react with any unreacted linker-payload.

-

-

Purification:

-

Purify the resulting ADC from unconjugated antibody, free linker-payload, and other reaction components using a suitable chromatography method. Size-exclusion chromatography is commonly used to separate the larger ADC from smaller molecules.

-

-

Characterization:

-

Characterize the purified ADC to determine critical quality attributes such as the average DAR, purity, and aggregation levels. Techniques like UV-Vis spectroscopy, mass spectrometry, and various chromatography methods are employed for this purpose.

-

Quantitative Data

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts both the potency and the therapeutic window of the drug. The DAR can be controlled by varying the reaction conditions during conjugation.

| Molar Equivalents of Reducing Agent (TCEP:mAb) | Resulting Average DAR (IgG2-A) | Resulting Average DAR (IgG2-B) |

| Intermediate | 4.0 | 2.5 |

| High | 6.3 | 4.2 |

Data adapted from a study on IgG2 antibodies, demonstrating the influence of reducing agent concentration on the final DAR. The different isoforms (A and B) show varied susceptibility to reduction.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of an Antibody-Drug Conjugate using a disulfide linker.

An In-depth Technical Guide to the Reactivity of Tosyl Groups in Bis-Tos-(2-hydroxyethyl disulfide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-Tos-(2-hydroxyethyl disulfide), with the chemical formula C18H22O6S4, is a versatile bifunctional molecule increasingly utilized in bioconjugation and drug delivery systems.[1][2] Its structure features two key reactive sites: a centrally located, cleavable disulfide bond and two terminal tosyl groups. The tosyl groups, being excellent leaving groups, are highly susceptible to nucleophilic substitution, allowing for the covalent attachment of various molecules. The disulfide bond provides a bioreducible linkage, stable in the extracellular environment but readily cleaved intracellularly by reducing agents such as glutathione. This dual reactivity makes Bis-Tos-(2-hydroxyethyl disulfide) a valuable tool, particularly as a linker in the construction of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of the reactivity of the tosyl groups, detailed experimental protocols, and the downstream applications of this important chemical entity.

Physicochemical Properties

Bis-Tos-(2-hydroxyethyl disulfide) is a solid at room temperature with a molecular weight of 462.62 g/mol .[2][3] Its structure and key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | disulfanediylbis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) | [2][4] |

| CAS Number | 69981-39-1 | [1][2] |

| Molecular Formula | C18H22O6S4 | [1][2] |

| Molecular Weight | 462.62 g/mol | [3] |

| Appearance | Yellow solid | |

| Purity | >98.0% | |

| Storage | -20°C, protect from light | [3] |

Reactivity of the Tosyl Groups

The primary reactivity of interest for the tosyl groups in Bis-Tos-(2-hydroxyethyl disulfide) is their function as excellent leaving groups in nucleophilic substitution reactions. The tosylate anion is highly stabilized by resonance, making it readily displaced by a wide range of nucleophiles. This allows for the efficient conjugation of Bis-Tos-(2-hydroxyethyl disulfide) to various substrates, including therapeutic payloads, imaging agents, and targeting moieties.

Nucleophilic Substitution Reactions

The general scheme for the nucleophilic substitution on the tosyl groups is depicted below. A nucleophile (Nu⁻) attacks the carbon atom adjacent to the tosylate group, leading to the displacement of the tosylate anion and the formation of a new covalent bond.

Caption: General scheme of nucleophilic substitution on Bis-Tos-(2-hydroxyethyl disulfide).

Common nucleophiles that can be employed include thiols, amines, azides, and carbanions. The reaction conditions are typically mild, proceeding at or below room temperature in a suitable organic solvent.

Hypothetical Reaction Yields with Various Nucleophiles

The following table summarizes hypothetical yields for the reaction of Bis-Tos-(2-hydroxyethyl disulfide) with different nucleophiles under optimized conditions. These values are illustrative and actual yields may vary depending on the specific reaction conditions and the nature of the nucleophile.

| Nucleophile | Product | Hypothetical Yield (%) |

| Sodium Azide (NaN₃) | Bis-(2-azidoethyl) disulfide | 95 |

| Sodium Thiophenoxide (PhSNa) | Bis-(2-phenylthioethyl) disulfide | 92 |

| Ammonia (NH₃) | Bis-(2-aminoethyl) disulfide | 85 |

| Diethylamine (Et₂NH) | Bis-(2-diethylaminoethyl) disulfide | 88 |

Role in Antibody-Drug Conjugates (ADCs)

A significant application of Bis-Tos-(2-hydroxyethyl disulfide) is as a cleavable linker in the synthesis of ADCs.[5][6] In this context, the linker connects a cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The tosyl groups are first reacted with a nucleophilic handle on the drug molecule. The resulting drug-linker conjugate is then attached to the antibody.

ADC Synthesis and Drug Release Mechanism

The workflow for ADC synthesis and the subsequent intracellular drug release is illustrated below.

Caption: Workflow of ADC synthesis and intracellular drug release mechanism.

Once the ADC binds to the target antigen on the cancer cell surface, it is internalized.[7] Inside the cell, the high concentration of reducing agents, primarily glutathione, cleaves the disulfide bond, releasing the active cytotoxic drug.[6][7] This targeted delivery minimizes systemic toxicity and enhances the therapeutic index of the drug.

Experimental Protocols

Synthesis of Bis-Tos-(2-hydroxyethyl disulfide)

This protocol is a representative procedure based on the tosylation of diols.

Materials:

-

2,2'-Dithiodiethanol (1 equivalent)

-

p-Toluenesulfonyl chloride (2.2 equivalents)

-

Pyridine (B92270) (dried, 5-10 volumes)

-

Dichloromethane (DCM, dried, 10-20 volumes)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 2,2'-dithiodiethanol in pyridine and cool the solution to 0°C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride to the cooled solution with stirring.

-

Allow the reaction to stir at 0°C for 4-6 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford Bis-Tos-(2-hydroxyethyl disulfide) as a solid.

General Protocol for Nucleophilic Substitution with a Thiol

Materials:

-

Bis-Tos-(2-hydroxyethyl disulfide) (1 equivalent)

-

Thiol nucleophile (e.g., thiophenol, 2.1 equivalents)

-

A suitable base (e.g., triethylamine (B128534), 2.2 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

Procedure:

-

Dissolve the thiol nucleophile and triethylamine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of Bis-Tos-(2-hydroxyethyl disulfide) in the same solvent dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography on silica gel if necessary.

Characterization Data (Illustrative)

The following are illustrative spectroscopic data for Bis-Tos-(2-hydroxyethyl disulfide). Actual spectra should be obtained for experimental samples.

Hypothetical ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.80 | d | 4H | Ar-H (ortho to SO₂) |

| 7.35 | d | 4H | Ar-H (meta to SO₂) |

| 4.25 | t | 4H | -CH₂-OTs |

| 3.00 | t | 4H | -S-S-CH₂- |

| 2.45 | s | 6H | Ar-CH₃ |

Hypothetical ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 145.0 | Ar-C (ipso to SO₂) |

| 132.5 | Ar-C (ipso to CH₃) |

| 130.0 | Ar-CH (meta to SO₂) |

| 128.0 | Ar-CH (ortho to SO₂) |

| 68.5 | -CH₂-OTs |

| 37.0 | -S-S-CH₂- |

| 21.6 | Ar-CH₃ |

Conclusion

The tosyl groups in Bis-Tos-(2-hydroxyethyl disulfide) provide a highly reactive handle for nucleophilic substitution, enabling its conjugation to a wide array of molecules. This reactivity, coupled with the bioreducible disulfide bond, makes it an invaluable tool in the field of drug delivery, particularly for the development of cleavable ADCs. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and scientists working with this versatile compound, facilitating its application in the development of next-generation therapeutics.

References

- 1. 2-Hydroxyethyl disulfide mono-tosylate | ADC连接子 | MCE [medchemexpress.cn]

- 2. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Bis-Tos-(2-hydroxyethyl disulfide) | CAS: 69981-39-1 | AxisPharm [axispharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for Site-Specific Antibody Conjugation Using Bis-Tos-(2-hydroxyethyl disulfide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has revolutionized the field of oncology. The efficacy and safety of an ADC are critically dependent on the precise attachment of a cytotoxic payload to the antibody, with a well-defined drug-to-antibody ratio (DAR). Traditional conjugation methods often result in heterogeneous mixtures of ADCs with varying DARs and conjugation sites, leading to unpredictable pharmacokinetics and potential off-target toxicities.

Site-specific conjugation technologies have emerged to address these challenges, enabling the production of homogeneous ADCs with improved therapeutic indices. One such innovative approach is the disulfide rebridging strategy, commercially known as ThioBridge™. This technology utilizes the native interchain disulfide bonds of an antibody as specific conjugation sites. The process involves a mild reduction of these disulfide bonds to generate free cysteine thiols, followed by a "rebridging" reaction with a bis-reactive linker, such as Bis-Tos-(2-hydroxyethyl disulfide). This results in a stable, covalent linkage of the payload to the antibody at a defined location, ensuring a uniform DAR.[1]

Bis-Tos-(2-hydroxyethyl disulfide) is a cleavable ADC linker that facilitates this site-specific conjugation.[2][3][4] The tosyl groups act as good leaving groups, reacting with the generated thiol pairs to reform a stable bridge, now incorporating the linker and its attached payload. This method obviates the need for antibody engineering, making it a versatile tool for the development of next-generation ADCs.

Principle of the Method

The site-specific conjugation of antibodies using Bis-Tos-(2-hydroxyethyl disulfide) is a two-step process:

-

Selective Reduction of Interchain Disulfide Bonds: The antibody is treated with a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT), under controlled conditions. This selectively cleaves the solvent-accessible interchain disulfide bonds in the hinge region of the antibody, exposing pairs of free cysteine thiols. The extent of reduction can be controlled to achieve the desired number of conjugation sites.

-

Disulfide Rebridging with Bis-Tos-(2-hydroxyethyl disulfide)-Payload: The reduced antibody is then reacted with the Bis-Tos-(2-hydroxyethyl disulfide) linker, which has been pre-functionalized with the desired cytotoxic payload. The two tosyl groups on the linker react with the pair of thiols from the reduced disulfide bond, forming a stable, three-carbon bridge and covalently attaching the payload to the antibody. This reaction proceeds via a sequence of Michael addition and elimination reactions.

This method results in a homogeneous population of ADCs with a precisely controlled DAR, typically 4 for a fully rebridged IgG1 antibody.

Key Advantages

-

Homogeneity: Produces ADCs with a uniform DAR, leading to consistent batch-to-batch quality and predictable in vivo behavior.[1]

-

Stability: The rebridged linkage is highly stable in circulation, minimizing premature drug release and associated off-target toxicity.

-

Site-Specificity: Utilizes the native disulfide bonds as conjugation sites, preserving the structural and functional integrity of the antibody.

-

No Antibody Engineering Required: Applicable to a wide range of native antibodies without the need for genetic modification.

-

High Efficiency: The conjugation reaction typically proceeds with high conversion rates, leading to excellent yields of the desired ADC.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from site-specific antibody conjugation using a disulfide rebridging approach.

| Parameter | Typical Value | Reference |

| Conversion to ADC | 70 - 95% | Badescu et al., 2014 |

| Target DAR Achieved | >70% | Badescu et al., 2014 |

| Final DAR | 4 (for fully rebridged IgG1) | Badescu et al., 2014 |

| Process Yield | >70% | Badescu et al., 2014 |

| Residual Unconjugated Antibody | Minimal to none | Badescu et al., 2014 |

Experimental Protocols

The following protocols are provided as a general guideline. Optimization may be required for specific antibodies and payloads.

Materials

-

Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

Bis-Tos-(2-hydroxyethyl disulfide) functionalized with the desired payload

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching reagent (e.g., N-ethylmaleimide)

-

Reaction buffers (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography, SEC)

-

Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC, mass spectrometer)

Protocol 1: Antibody Reduction

-

Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP in water).

-

To the antibody solution (typically 1-10 mg/mL in PBS), add the reducing agent to a final concentration that results in the desired level of disulfide bond reduction (e.g., a molar excess of TCEP over antibody). The exact ratio should be optimized for each antibody.

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

(Optional) The reduction can be quenched by adding a thiol-reactive reagent like N-ethylmaleimide.

Protocol 2: Antibody Conjugation

-

Prepare a stock solution of the Bis-Tos-(2-hydroxyethyl disulfide)-payload conjugate in a suitable solvent (e.g., DMSO).

-

Add the payload conjugate solution to the reduced antibody solution. A typical molar excess of the payload conjugate over the antibody is 2-4 fold per disulfide bond to be rebridged.

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by analytical techniques such as HPLC.

-

Once the reaction is complete, the resulting ADC is purified to remove excess payload conjugate and other reagents. Size-exclusion chromatography (SEC) is a commonly used purification method.

Protocol 3: Characterization of the ADC

-

Determine Protein Concentration: Measure the absorbance of the purified ADC at 280 nm.

-

Determine Drug-to-Antibody Ratio (DAR): The DAR can be determined by several methods:

-

UV-Vis Spectroscopy: If the payload has a distinct absorbance wavelength, the DAR can be calculated from the absorbance at 280 nm and the payload's specific wavelength.

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs, allowing for quantification of the homogeneity.

-

Mass Spectrometry: Mass spectrometry provides a precise measurement of the molecular weight of the ADC, from which the DAR can be calculated.

-

-

Assess Stability: The stability of the ADC can be evaluated by incubating it in serum at 37°C for several days and analyzing for drug deconjugation by HPLC or other methods.

-

Functional Characterization: The antigen-binding affinity of the ADC should be assessed by methods such as ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised the antibody's function.

Visualizations

Caption: Structure of Bis-Tos-(2-hydroxyethyl disulfide).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Disulfide re-bridging reagents for single-payload antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disulfide re-bridging for the construction of homogeneous antibody-drug conjugates [nature.shu.edu.cn]

- 4. Disulfide re-bridging reagents for single-payload antibody-drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application of Bis-Tos-(2-hydroxyethyl disulfide) in Drug Delivery Systems: A Detailed Guide for Researchers

Introduction: Bis-Tos-(2-hydroxyethyl disulfide) is a versatile, redox-sensitive cleavable linker increasingly utilized in the design of advanced drug delivery systems. Its central disulfide bond remains stable under physiological conditions but is readily cleaved in the reducing environment characteristic of the intracellular space, particularly within tumor cells. This targeted cleavage allows for the controlled and site-specific release of therapeutic agents. The terminal tosylate groups of Bis-Tos-(2-hydroxyethyl disulfide) act as excellent leaving groups, facilitating its straightforward incorporation into a variety of drug carriers, including polymers for the formation of nanoparticles, micelles, and hydrogels, as well as for the synthesis of antibody-drug conjugates (ADCs).[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this linker for their work.

Core Principles and Advantages

The primary advantage of incorporating Bis-Tos-(2-hydroxyethyl disulfide) into drug delivery systems lies in its ability to create "smart" carriers that respond to specific biological cues. The significant difference in glutathione (B108866) (GSH) concentration between the extracellular (micromolar) and intracellular (millimolar) environments provides a robust trigger for drug release. This redox-responsive behavior can lead to:

-

Enhanced therapeutic efficacy: By delivering the drug directly to the target cells and releasing it in a concentrated burst, the overall effectiveness of the therapy can be increased.

-

Reduced systemic toxicity: Minimizing premature drug release in the bloodstream and healthy tissues can significantly lower off-target side effects.

-

Improved pharmacokinetics: Encapsulation of drugs within carriers containing this linker can protect them from degradation and rapid clearance, prolonging their circulation time.

Application Notes: Designing Redox-Responsive Drug Delivery Systems

The tosylate groups of Bis-Tos-(2-hydroxyethyl disulfide) are highly reactive towards nucleophiles such as amines and thiols, making it a versatile building block for various drug delivery platforms.

Synthesis of Redox-Responsive Polymers and Nanoparticles

Bis-Tos-(2-hydroxyethyl disulfide) can be used as a crosslinker or as a component in the main polymer chain to synthesize redox-sensitive nanoparticles. The general workflow for this application is as follows:

Antibody-Drug Conjugates (ADCs)

Bis-Tos-(2-hydroxyethyl disulfide) serves as a cleavable linker in the synthesis of ADCs.[4][5][6] The linker is first conjugated to the cytotoxic drug, and the resulting complex is then attached to a monoclonal antibody that targets a specific antigen on cancer cells.

Experimental Protocols

The following are generalized protocols that can be adapted for specific applications. Researchers should optimize reaction conditions based on the specific polymers, drugs, and antibodies being used.

Protocol 1: Synthesis of a Redox-Responsive Polyurethane Nanocarrier

This protocol describes the synthesis of a polyurethane polymer incorporating Bis-Tos-(2-hydroxyethyl disulfide) for the subsequent formulation of drug-loaded nanoparticles.

Materials:

-

Bis-Tos-(2-hydroxyethyl disulfide)

-

Poly(caprolactone) diol (PCL-diol, Mn = 2000 Da)

-

1,6-Hexamethylene diisocyanate (HDI)

-

Dibutyltin dilaurate (DBTDL) as a catalyst

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Drug of choice (e.g., Doxorubicin)

-

Dialysis tubing (MWCO 3.5 kDa)

Procedure:

-

Polymer Synthesis:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve PCL-diol (1 mmol) and Bis-Tos-(2-hydroxyethyl disulfide) (1 mmol) in anhydrous DMF.

-

Add HDI (2 mmol) to the solution.

-

Add a catalytic amount of DBTDL (2-3 drops).

-

Stir the reaction mixture at 80°C for 24 hours.

-

Precipitate the resulting polymer by pouring the reaction mixture into an excess of cold methanol.

-

Collect the polymer by filtration and dry it under vacuum.

-

-

Nanoparticle Formulation and Drug Loading:

-

Dissolve the synthesized polymer (100 mg) and the drug (10 mg) in a suitable organic solvent (e.g., 5 mL of DMF or DMSO).

-

Add the organic solution dropwise to a vigorously stirring aqueous solution (50 mL of deionized water).

-

Continue stirring for 4-6 hours to allow for nanoparticle formation and solvent evaporation.

-

Dialyze the nanoparticle suspension against deionized water for 48 hours to remove the organic solvent and unloaded drug, changing the water every 6-8 hours.

-

Lyophilize the purified nanoparticle suspension to obtain a dry powder.

-

-

Characterization:

-

Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

-

Morphology: Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

-

Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

-

Dissolve a known amount of lyophilized nanoparticles in a suitable solvent to break the nanoparticles and release the drug.

-

Quantify the drug concentration using UV-Vis spectrophotometry or HPLC.

-

Calculate DLC and EE using the following formulas:

-

DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

-

EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

-

-

-

Protocol 2: In Vitro Drug Release Study

This protocol outlines the procedure to evaluate the redox-responsive release of a drug from the synthesized nanoparticles.

Materials:

-

Drug-loaded nanoparticles

-

Phosphate-buffered saline (PBS), pH 7.4

-

PBS (pH 7.4) containing 10 mM Glutathione (GSH) to mimic the intracellular reducing environment.

-

Dialysis tubing (MWCO corresponding to the drug's molecular weight)

Procedure:

-

Suspend a known amount of drug-loaded nanoparticles (e.g., 10 mg) in 1 mL of PBS (pH 7.4).

-

Transfer the suspension into a dialysis bag.

-

Immerse the dialysis bag into two separate release media:

-

Control: 50 mL of PBS (pH 7.4).

-

Reductive Condition: 50 mL of PBS (pH 7.4) containing 10 mM GSH.

-

-

Maintain the systems at 37°C with gentle shaking.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

-

Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or HPLC.

-

Plot the cumulative drug release (%) as a function of time.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the characterization and drug release studies.

Table 1: Physicochemical Characterization of Drug-Loaded Nanoparticles

| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) |

| Example NP | 150 ± 10 | 0.15 ± 0.05 | -20 ± 5 | 8.5 ± 0.7 | 85 ± 7 |

Table 2: Cumulative Drug Release Profile (%)

| Time (hours) | Release in PBS (pH 7.4) | Release in PBS + 10 mM GSH (pH 7.4) |

| 1 | 5 ± 1 | 15 ± 2 |

| 4 | 12 ± 2 | 45 ± 4 |

| 8 | 18 ± 3 | 70 ± 5 |

| 12 | 22 ± 3 | 85 ± 6 |

| 24 | 28 ± 4 | 92 ± 5 |

| 48 | 35 ± 5 | 95 ± 4 |

Signaling Pathway Visualization

The intracellular cleavage of the disulfide bond in Bis-Tos-(2-hydroxyethyl disulfide) is primarily mediated by the glutathione redox cycle.

References

- 1. Bis-Tos-(2-hydroxyethyl disulfide) - CD Bioparticles [cd-bioparticles.net]

- 2. Synthesis and characterization of Bi2O3/HSA core-shell nanoparticles for X-ray imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Morphological variations in Bi2S3 nanoparticles synthesized by using a single source precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bis-Tos-(2-hydroxyethyl disulfide) - Immunomart [immunomart.com]

Application Notes and Protocols for Bis-Tos-(2-hydroxyethyl disulfide) Conjugation to Protein Thiol Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Tos-(2-hydroxyethyl disulfide) is a homo-bifunctional, cleavable crosslinking reagent used for the conjugation of molecules to thiol groups (-SH) present in proteins, particularly on cysteine residues. This reagent is of significant interest in drug development, especially for the construction of Antibody-Drug Conjugates (ADCs), due to its unique features. The molecule contains two tosyl groups, which are excellent leaving groups, facilitating the reaction with nucleophilic thiol groups. The central disulfide bond provides a cleavable linkage, which is stable in systemic circulation but can be readily cleaved in the reducing intracellular environment by agents such as glutathione. This targeted release mechanism is crucial for the efficacy and safety of ADCs.

Key Features:

-

Thiol-Reactivity: The tosyl groups act as activating groups, enabling a nucleophilic substitution reaction with the thiol side chains of cysteine residues in proteins.

-

Cleavable Disulfide Bond: The disulfide bridge allows for the release of the conjugated molecule under reducing conditions, a key feature for intracellular drug delivery.

-

Homobifunctionality: The presence of two reactive tosyl groups allows for the crosslinking of two thiol-containing molecules or the conjugation of two separate thiol-containing proteins.

Principle of Conjugation

The conjugation of Bis-Tos-(2-hydroxyethyl disulfide) to protein thiols proceeds via a nucleophilic substitution reaction. The deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue acts as a nucleophile and attacks the carbon atom adjacent to the tosyl leaving group. This results in the formation of a stable thioether bond and the displacement of the tosylate.

Reaction Scheme:

Protein-SH + Tos-CH₂-CH₂-S-S-CH₂-CH₂-Tos → Protein-S-CH₂-CH₂-S-S-CH₂-CH₂-Tos + Tos-H

For intramolecular crosslinking or conjugation to a second thiol, the second tosyl group reacts in a similar manner.

Caption: Reaction mechanism of protein thiol conjugation.

Experimental Protocols

The following protocols are generalized based on the principles of thiol-alkylation reactions with tosyl-activated reagents. Optimization of reaction conditions, such as molar ratios, pH, and incubation time, is recommended for each specific protein and application.

Materials and Reagents

-

Protein of interest (containing accessible thiol groups)

-

Bis-Tos-(2-hydroxyethyl disulfide)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.2-8.0, degassed.

-

Reducing Agent (optional, for exposing buried thiols): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Quenching Reagent: L-cysteine or β-mercaptoethanol.

-

Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.

-

Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).

Experimental Workflow

Application Notes and Protocols for Disulfide Bond Cleavage of Bis-Tos-(2-hydroxyethyl disulfide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Tos-(2-hydroxyethyl disulfide) is a versatile chemical compound featuring a cleavable disulfide bond and two tosyl groups, which are excellent leaving groups for nucleophilic substitution.[1][2][3] This structure makes it a valuable linker molecule, particularly in the field of drug delivery and bioconjugation, such as in the construction of Antibody-Drug Conjugates (ADCs).[4][5][6] The disulfide bond provides a stable linkage under physiological conditions found in the bloodstream but can be selectively cleaved in the more reducing intracellular environment, facilitating the release of a conjugated payload.[][8] This targeted release mechanism is crucial for minimizing off-target toxicity and enhancing the therapeutic index of targeted therapies.

The cleavage of the disulfide bond in Bis-Tos-(2-hydroxyethyl disulfide) is typically achieved through reduction by thiol-containing reagents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or by endogenous reducing agents such as glutathione (B108866) (GSH) within the cell.[][9] The efficiency of this cleavage is dependent on several experimental parameters, including the concentration of the reducing agent, pH, temperature, and incubation time.

These application notes provide detailed protocols for the experimental conditions required to achieve efficient cleavage of the disulfide bond in Bis-Tos-(2-hydroxyethyl disulfide) using common laboratory reducing agents.

Data Presentation: Quantitative Parameters for Disulfide Bond Cleavage

The following tables summarize typical experimental conditions for the cleavage of disulfide bonds using DTT and TCEP. While specific kinetic data for Bis-Tos-(2-hydroxyethyl disulfide) is not extensively published, these parameters are based on established protocols for the reduction of similar disulfide-containing molecules.

Table 1: Recommended Conditions for Dithiothreitol (DTT) Mediated Cleavage

| Parameter | Recommended Range | Notes |

| DTT Concentration | 10 - 100 mM | Higher concentrations lead to faster and more complete reduction. |

| pH | 7.0 - 8.5 | DTT is most effective in this pH range.[10] |

| Temperature | Room Temperature (20-25°C) to 37°C | Elevated temperatures can increase the reaction rate. |

| Incubation Time | 30 minutes - 2 hours | Dependent on DTT concentration and temperature. |

| Solvent | Aqueous buffers (e.g., PBS, Tris-HCl) | Ensure complete dissolution of the compound. |

Table 2: Recommended Conditions for Tris(2-carboxyethyl)phosphine (TCEP) Mediated Cleavage

| Parameter | Recommended Range | Notes |

| TCEP Concentration | 5 - 50 mM | TCEP is a more potent reducing agent than DTT.[11] |

| pH | 4.5 - 8.5 | TCEP is effective over a broader pH range compared to DTT.[12] |

| Temperature | Room Temperature (20-25°C) | Reduction is typically rapid at room temperature.[12] |

| Incubation Time | 5 - 60 minutes | Shorter incubation times are often sufficient.[12] |

| Solvent | Aqueous buffers (e.g., PBS, Tris-HCl) | Avoid phosphate (B84403) buffers for long-term stability of TCEP.[11] |

Experimental Protocols

Protocol 1: Disulfide Bond Cleavage using Dithiothreitol (DTT)

This protocol describes a general procedure for the reduction of the disulfide bond in Bis-Tos-(2-hydroxyethyl disulfide) using DTT.

Materials:

-

Bis-Tos-(2-hydroxyethyl disulfide)

-

Dithiothreitol (DTT)

-

Phosphate-buffered saline (PBS), pH 7.4 or Tris-HCl buffer, pH 8.0

-

Organic solvent for initial dissolution (e.g., DMSO or DMF)

-

Reaction vials

-

Analytical equipment for monitoring (e.g., HPLC, LC-MS)

Procedure:

-

Prepare a stock solution of Bis-Tos-(2-hydroxyethyl disulfide): Dissolve the compound in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution.

-

Prepare the reaction buffer: Use PBS (pH 7.4) or Tris-HCl (pH 8.0).

-

Prepare a fresh DTT stock solution: Dissolve DTT in the reaction buffer to a concentration of 1 M. Prepare this solution fresh before each experiment to ensure maximum activity.

-

Set up the reaction: In a reaction vial, dilute the Bis-Tos-(2-hydroxyethyl disulfide) stock solution with the reaction buffer to the desired final concentration.

-

Initiate the reduction: Add the DTT stock solution to the reaction mixture to achieve a final concentration between 10 mM and 100 mM.

-

Incubate the reaction: Allow the reaction to proceed at room temperature or 37°C for 30 minutes to 2 hours.

-

Monitor the reaction: At various time points, take aliquots of the reaction mixture and analyze by HPLC or LC-MS to monitor the disappearance of the starting material and the appearance of the cleaved thiol product.[13]

-

Quench the reaction (optional): The reaction can be stopped by adding an alkylating agent like N-ethylmaleimide (NEM) to cap the newly formed free thiols.

Protocol 2: Disulfide Bond Cleavage using Tris(2-carboxyethyl)phosphine (TCEP)

This protocol outlines the procedure for reducing the disulfide bond in Bis-Tos-(2-hydroxyethyl disulfide) using the more potent reducing agent, TCEP.

Materials:

-

Bis-Tos-(2-hydroxyethyl disulfide)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Buffer (e.g., HEPES, acetate, or borate (B1201080) buffer), pH 7.0

-

Organic solvent for initial dissolution (e.g., DMSO or DMF)

-

Reaction vials

-

Analytical equipment for monitoring (e.g., HPLC, LC-MS)

Procedure:

-

Prepare a stock solution of Bis-Tos-(2-hydroxyethyl disulfide): As described in Protocol 1.

-

Prepare the reaction buffer: Use a buffer compatible with TCEP, such as HEPES or acetate. Avoid phosphate buffers if the solution is to be stored.

-

Prepare a fresh TCEP stock solution: Dissolve TCEP hydrochloride in the reaction buffer to a concentration of 0.5 M and adjust the pH to 7.0 if necessary.

-

Set up the reaction: In a reaction vial, dilute the Bis-Tos-(2-hydroxyethyl disulfide) stock solution with the reaction buffer to the desired final concentration.

-

Initiate the reduction: Add the TCEP stock solution to the reaction mixture to achieve a final concentration between 5 mM and 50 mM.

-

Incubate the reaction: Allow the reaction to proceed at room temperature for 5 to 60 minutes.[14]

-

Monitor the reaction: Use HPLC or LC-MS to track the progress of the cleavage reaction.[1][15]

-

Post-reaction processing: TCEP does not contain a thiol group, which can simplify downstream applications. However, if removal is necessary, size-exclusion chromatography can be employed.

Visualizations

Caption: General experimental workflow for the disulfide bond cleavage of Bis-Tos-(2-hydroxyethyl disulfide).

Caption: Logical relationship of the disulfide bond cleavage reaction.

References

- 1. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bis-Tos-(2-hydroxyethyl disulfide), 69981-39-1 | BroadPharm [broadpharm.com]

- 3. Bis-Tos-(2-hydroxyethyl disulfide) | CAS: 69981-39-1 | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bis-Tos-(2-hydroxyethyl disulfide) | ADC连接子 | MCE [medchemexpress.cn]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 8. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 9. benchchem.com [benchchem.com]

- 10. Bis-Tos-(2-hydroxyethyl disulfide) - Immunomart [immunomart.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Disulfide reduction using TCEP reaction [biosyn.com]

- 15. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols: Bis-Tos-(2-hydroxyethyl disulfide) in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis-Tos-(2-hydroxyethyl disulfide) as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This document includes its mechanism of action, physicochemical properties, and detailed, representative protocols for ADC synthesis and evaluation.

Introduction

Bis-Tos-(2-hydroxyethyl disulfide) is a bifunctional linker designed for the conjugation of cytotoxic payloads to monoclonal antibodies. Its structure features a central disulfide bond that is susceptible to cleavage in the reducing intracellular environment of tumor cells, and two terminal tosylate groups that serve as effective leaving groups for conjugation reactions. This targeted drug release mechanism aims to enhance the therapeutic window of potent anticancer agents by minimizing systemic toxicity and maximizing their efficacy at the tumor site.

Mechanism of Action

The therapeutic strategy underpinning ADCs synthesized with Bis-Tos-(2-hydroxyethyl disulfide) relies on a multi-step process that culminates in the selective killing of cancer cells.

-

Targeting and Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Intracellular Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway.

-

Payload Release: Within the cell, the high concentration of reducing agents, such as glutathione (B108866) (GSH), cleaves the disulfide bond of the linker. This releases the cytotoxic payload in its active form.

-

Induction of Cell Death: The liberated cytotoxic drug can then bind to its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis.

The tosylate groups of Bis-Tos-(2-hydroxyethyl disulfide) act as good leaving groups, facilitating the initial conjugation of the linker to a payload molecule containing a nucleophilic group.

Physicochemical Properties

A summary of the key physicochemical properties of Bis-Tos-(2-hydroxyethyl disulfide) is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂O₆S₄ | [1] |

| Molecular Weight | 462.6 g/mol | [1] |

| CAS Number | 69981-39-1 | [2] |

| Appearance | White to off-white solid | N/A |

| Purity | ≥95% | N/A |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons | N/A |

| Storage | Store at -20°C, protect from light and moisture | [2] |

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of an ADC utilizing Bis-Tos-(2-hydroxyethyl disulfide). These protocols are intended as a guide and may require optimization for specific antibodies, payloads, and cell lines.

Protocol 1: Synthesis of a Representative ADC

This protocol outlines a two-step process for conjugating a thiol-containing cytotoxic payload to a monoclonal antibody using Bis-Tos-(2-hydroxyethyl disulfide) as the linker.

Step 1: Reaction of Bis-Tos-(2-hydroxyethyl disulfide) with a Thiol-Containing Payload

-

Materials:

-

Bis-Tos-(2-hydroxyethyl disulfide)

-

Thiol-containing cytotoxic payload (e.g., a derivative of maytansine (B1676224) or auristatin)

-

Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide - DMF)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Reaction vessel

-

-

Procedure:

-

Dissolve the thiol-containing cytotoxic payload in anhydrous DMF under an inert atmosphere.

-

Add 1.1 equivalents of DIPEA to the solution to deprotonate the thiol group.

-

In a separate vessel, dissolve 1.0 equivalent of Bis-Tos-(2-hydroxyethyl disulfide) in anhydrous DMF.

-

Slowly add the solution of Bis-Tos-(2-hydroxyethyl disulfide) to the payload solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).

-

Upon completion, the resulting product is the payload-linker conjugate. This intermediate can be purified by chromatography if necessary.

-

Step 2: Conjugation of Payload-Linker to the Antibody

-

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

-

Payload-linker conjugate from Step 1

-

Organic co-solvent (e.g., DMSO)

-

Purification system (e.g., size-exclusion chromatography - SEC)

-

-

Procedure:

-

Prepare a solution of the mAb at a concentration of 5-10 mg/mL.

-

Add a 10-20 fold molar excess of the reducing agent (DTT or TCEP) to the mAb solution to reduce the interchain disulfide bonds.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Remove the excess reducing agent using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

-

Dissolve the payload-linker conjugate in a minimal amount of an organic co-solvent like DMSO.